molecular formula C9H16N2 B2750763 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole CAS No. 79168-92-6

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Cat. No.: B2750763
CAS No.: 79168-92-6
M. Wt: 152.241
InChI Key: HVFCYFUYBQTYAG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes two methyl groups and an isobutyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 3,5-dimethyl-1-(2-methylpropyl)hydrazine with a suitable diketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents such as sodium borohydride.

    Substitution: The methyl and isobutyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Pyrazole oxides and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the anti-tumor potential of pyrazole derivatives, including 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole. For instance, derivatives synthesized from this compound have shown promising activity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development as anti-cancer agents .

Anti-Inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The synthesis of various pyrazole derivatives has been linked to significant inhibition of inflammatory mediators such as TNF-α and IL-6. Studies have demonstrated that specific derivatives exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that facilitate the formation of novel derivatives with enhanced biological activities. For example, the reaction of this pyrazole with different carboxylic acids has led to the formation of new compounds that exhibit improved pharmacological profiles .

Case Study: Anti-Cancer Evaluation

In a study assessing the anti-cancer properties of this compound derivatives, researchers synthesized a series of compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in HepG2 and A549 cells compared to control groups .

CompoundCell LineIC50 (µM)Mechanism
3aHepG215Apoptosis induction
3bA54920Cell cycle arrest

Case Study: Anti-Inflammatory Activity

Another study focused on the anti-inflammatory effects of synthesized pyrazole derivatives derived from this compound. The compounds were tested in vivo using carrageenan-induced edema models, where they exhibited notable reductions in paw swelling compared to standard treatments .

CompoundPaw Swelling Reduction (%)Standard Drug
4a75Indomethacin
4b70Ibuprofen

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the isobutyl group, resulting in different reactivity and applications.

    1-Isobutyl-3,5-dimethylpyrazole: Similar structure but with variations in the position of substituents, affecting its chemical properties.

    3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group instead of an isobutyl group, leading to different interactions and uses.

Uniqueness

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole is unique due to its specific combination of methyl and isobutyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.

Biological Activity

3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Overview of Pyrazole Compounds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. The structural versatility of pyrazoles allows for modifications that enhance their pharmacological profiles.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., a series of pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds with similar structures have shown promising results against various cancer cell lines. A notable study reported that a related pyrazole derivative exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against bacterial strains such as E. coli and Bacillus subtilis. One study highlighted that certain pyrazole derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Cyclooxygenase Inhibition : Many pyrazoles act as COX inhibitors, reducing prostaglandin synthesis and thereby alleviating inflammation.
  • Apoptosis Induction : Some derivatives trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Certain pyrazoles exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of novel pyrazole derivatives demonstrated their anti-inflammatory activity through in vivo models. The compounds were tested for their ability to reduce carrageenan-induced paw edema in rats, showing significant reductions comparable to traditional NSAIDs .

Case Study 2: Anticancer Activity

In another investigation, a derivative closely related to this compound was synthesized and evaluated for its anticancer efficacy against various human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM across different cell lines .

Data Tables

Biological Activity IC50/Effectiveness Reference
Anti-inflammatory (TNF-α inhibition)Up to 93% at 10 µM
Anticancer (MCF-7 cells)IC50 = 0.08 µM
Antimicrobial (E. coli)MIC comparable to standard antibiotics

Properties

IUPAC Name

3,5-dimethyl-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-7(2)6-11-9(4)5-8(3)10-11/h5,7H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFCYFUYBQTYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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